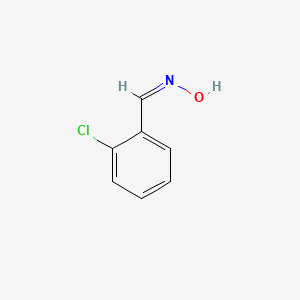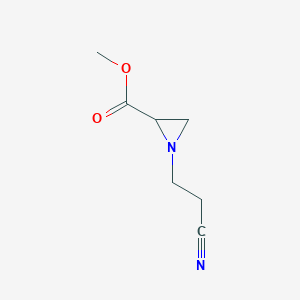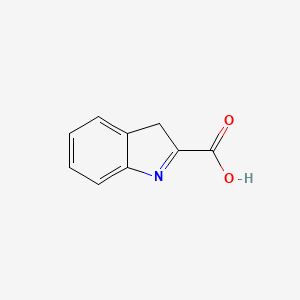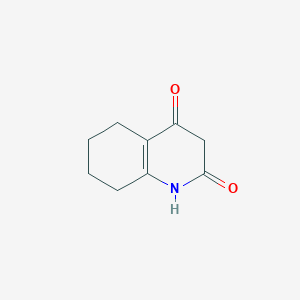
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, characterized by the presence of an oxo group at the third position and a carbaldehyde group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene derivatives. One common method is the oxidation of 2,3-dihydro-1H-indene-5-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a precursor for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the oxo group, resulting in different reactivity and applications.
2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde: Contains a benzodiazole ring, offering distinct chemical properties and uses.
Uniqueness: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both an oxo group and a carbaldehyde group on the indene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1187243-14-6 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5-6H,3-4H2 |
InChI Key |
OKEDETIXLUIRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

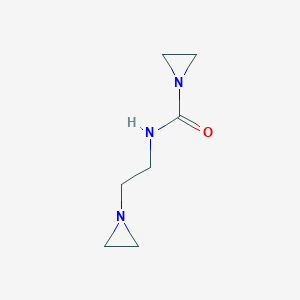
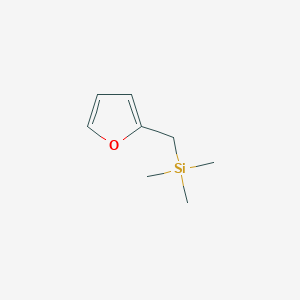
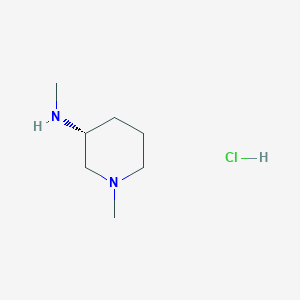
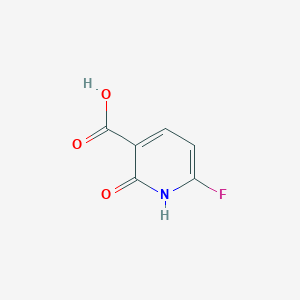
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
